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Compound of Interest

Compound Name: 1-Bromo-1-methylcyclobutane

Cat. No.: B13021240 Get Quote

For researchers, scientists, and professionals in drug development, understanding the stability

of carbocation intermediates is paramount for predicting reaction pathways and designing

novel synthetic routes. This guide provides a comprehensive characterization of the 1-

methylcyclobutyl carbocation's stability, offering a direct comparison with other relevant

carbocations supported by experimental data.

The stability of the 1-methylcyclobutyl carbocation is a subject of significant interest due to the

inherent ring strain of the four-membered cyclobutane ring, which influences its reactivity and

propensity for rearrangement. This guide delves into the experimental evidence that quantifies

its stability relative to other tertiary carbocations, providing a clear and objective comparison.

Comparative Stability of Tertiary Carbocations
The stability of a carbocation is intimately linked to the rate of its formation. In SN1 solvolysis

reactions, the rate-determining step is the formation of the carbocation intermediate. Therefore,

the rate of solvolysis of a suitable precursor, such as an alkyl halide, serves as a direct

measure of the corresponding carbocation's stability. The following table summarizes the

relative rates of solvolysis for 1-chloro-1-methylcycloalkanes and tert-butyl chloride, providing a

quantitative comparison of the stabilities of the respective tertiary carbocations.
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Precursor Carbocation Intermediate
Relative Rate of Solvolysis
(in 80% Ethanol at 25°C)

1-Chloro-1-methylcyclobutane 1-Methylcyclobutyl 0.01

1-Chloro-1-

methylcyclopentane
1-Methylcyclopentyl 43

1-Chloro-1-methylcyclohexane 1-Methylcyclohexyl 1.00

tert-Butyl chloride tert-Butyl 3.4

Data sourced from H. C. Brown and M. Borkowski, J. Am. Chem. Soc. 1952, 74, 8, 1894–1902.

The data clearly indicates that the 1-methylcyclobutyl carbocation is significantly less stable

than the tert-butyl carbocation and its five- and six-membered ring counterparts. The solvolysis

of 1-chloro-1-methylcyclobutane is approximately 100 times slower than that of 1-chloro-1-

methylcyclohexane. This pronounced decrease in reactivity is attributed to the substantial

increase in ring strain upon moving from an sp³-hybridized carbon in the starting material to an

sp²-hybridized carbon in the carbocation intermediate within the constrained cyclobutane ring.

In contrast, the 1-methylcyclopentyl carbocation is the most stable among the cyclic systems

presented, which is attributed to the relief of torsional strain in the transition state leading to the

planar carbocation.

Spectroscopic Characterization
The 1-methylcyclobutyl carbocation has been directly observed and characterized using

nuclear magnetic resonance (NMR) spectroscopy in superacid media. The ¹³C NMR chemical

shift of the cationic carbon provides valuable insight into its electronic nature.

Carbocation ¹³C Chemical Shift of C⁺ (ppm)

1-Methylcyclobutyl 319.6

tert-Butyl 335.2

¹³C NMR data for 1-methylcyclobutyl carbocation from SpectraBase, Compound ID:

5N1g5g8V9WV. Data for tert-butyl carbocation from various sources.
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The downfield chemical shift of the positively charged carbon is indicative of its electron

deficiency. While both are highly deshielded, the slightly lower chemical shift of the 1-

methylcyclobutyl carbocation compared to the tert-butyl carbocation may suggest subtle

differences in charge delocalization and hybridization due to the ring structure.

Factors Influencing Carbocation Stability
The stability of the 1-methylcyclobutyl carbocation is a result of a delicate balance of several

factors. A logical relationship of these factors is depicted in the following diagram.

Factors Influencing Carbocation Stability

Inductive Effect (+I)

Overall Carbocation Stability

Hyperconjugation Angle Strain Torsional Strain

Click to download full resolution via product page

Caption: Interplay of stabilizing and destabilizing electronic and steric effects on carbocation

stability.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation

of the presented data.

Solvolysis Rate Measurement
The relative rates of solvolysis are determined by monitoring the rate of acid production as the

alkyl halide reacts with a solvent, typically a mixture of alcohol and water.

Materials:
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1-chloro-1-methylcyclobutane (or other tertiary alkyl halide)

80:20 Ethanol:Water (v/v) solvent

Bromothymol blue indicator

Standardized sodium hydroxide solution (e.g., 0.02 M)

Constant temperature bath

Burette, pipette, flasks

Procedure:

A known concentration of the alkyl halide in the solvent is prepared.

A small amount of bromothymol blue indicator is added to the solution. The indicator is blue

in basic/neutral conditions and turns yellow in acidic conditions.

The reaction flask is placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C).

The reaction is initiated, and as the solvolysis proceeds, HCl is produced, causing the

solution to become acidic and the indicator to turn yellow.

The time taken for the color change is recorded.

A known volume of standardized NaOH solution is added to neutralize the HCl produced,

and the solution turns blue again.

Steps 5 and 6 are repeated, and the time required for each subsequent color change is

recorded.

The rate constant (k) is calculated from the rate of consumption of the alkyl halide, which is

equal to the rate of production of acid. For a first-order reaction, a plot of ln([Alkyl Halide])

versus time will yield a straight line with a slope of -k.

¹³C NMR Spectroscopy of Carbocations in Superacid
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Direct observation of carbocations is achieved in superacid solutions at low temperatures,

which are strong enough to protonate precursors and stabilize the resulting carbocations.

Materials:

Precursor alcohol (e.g., 1-methylcyclobutanol)

Superacid system (e.g., SbF₅/SO₂ClF or FSO₃H-SbF₅/"Magic Acid")

NMR tube designed for low-temperature measurements

NMR spectrometer

Procedure:

The superacid solution is prepared in an NMR tube at a low temperature (e.g., -78 °C) under

an inert atmosphere.

A solution of the precursor alcohol in a suitable solvent (e.g., SO₂ClF) is slowly added to the

superacid solution in the NMR tube while maintaining the low temperature.

The NMR tube is then carefully transferred to the pre-cooled NMR spectrometer.

¹³C NMR spectra are acquired at the low temperature. The chemical shift of the cationic

carbon is then identified and referenced.

Conclusion
The experimental evidence clearly demonstrates that the 1-methylcyclobutyl carbocation is a

relatively unstable tertiary carbocation. Its formation is significantly disfavored compared to

acyclic analogues like the tert-butyl carbocation and cyclic counterparts with larger rings. This

instability is primarily a consequence of the increased ring strain in the transition state leading

to the sp²-hybridized carbocation. These findings are crucial for medicinal chemists and

synthetic organic chemists in predicting the outcomes of reactions involving cyclobutyl moieties

and in the rational design of synthetic strategies that either avoid or leverage the unique

reactivity of such strained intermediates.
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To cite this document: BenchChem. [Unraveling the Stability of the 1-Methylcyclobutyl
Carbocation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13021240#characterization-of-1-methylcyclobutyl-
carbocation-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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